Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[45]decane-6,8-dicarboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[45]decane-6,8-dicarboxylate typically involves multi-step organic reactionsCommon reagents used in the synthesis include allyl bromide, tert-butyl phenyl ketone, and various catalysts to facilitate the formation of the spiro ring and the subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thioxo group can be reduced to a thiol or sulfide.
Substitution: The allyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the thioxo group produces a thiol .
Scientific Research Applications
Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the thioxo group can interact with metal ions in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate
- tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[4Unlike similar compounds, it possesses both hydroxyl and thioxo groups, allowing for a broader range of chemical transformations and biological interactions .
Properties
Molecular Formula |
C26H35N3O5S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
bis(prop-2-enyl) 7-(4-tert-butylphenyl)-9-hydroxy-9-methyl-3-sulfanylidene-1,2,4-triazaspiro[4.5]decane-6,8-dicarboxylate |
InChI |
InChI=1S/C26H35N3O5S/c1-7-13-33-21(30)19-18(16-9-11-17(12-10-16)24(3,4)5)20(22(31)34-14-8-2)26(15-25(19,6)32)27-23(35)28-29-26/h7-12,18-20,29,32H,1-2,13-15H2,3-6H3,(H2,27,28,35) |
InChI Key |
USHMZOYLGMPHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C(C(C1C(=O)OCC=C)C3=CC=C(C=C3)C(C)(C)C)C(=O)OCC=C)NC(=S)NN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.